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molecular formula C9H9NO B3133641 Cyclopropyl(pyridin-4-yl)methanone CAS No. 39512-48-6

Cyclopropyl(pyridin-4-yl)methanone

Cat. No. B3133641
M. Wt: 147.17 g/mol
InChI Key: SHJWQQOAIREZMT-UHFFFAOYSA-N
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Patent
US06946463B2

Procedure details

Dry magnesium powder (0.760 g, 31.2 mmol), which had been previously crushed in a mortar with a pestle, was charged into a dry round bottom flask under a nitrogen atmosphere. To this was added diethyl ether (20 mL), followed by bromocyclopropane (3.77 g, 2.49 mL, 31.2 mmol). A small amount of iodine (0.002 g) was added to initiate formation of the Grignard reagent. The reaction was heated to a gentle reflux for a short period of time (˜1 hour) until all of the magnesium metal had reacted. The flask was then cooled in an ice bath and to this was added 4-cyanopyridine (1.62 g, 15.6 mmol). The mixture was stirred for 3 hours, and then carefully quenched with sat. ammonium chloride (3 mL). The reaction was then acidified with 15% aq. hydrochloric acid (3 ML). The mixture was stirred for 20 minutes, and then made basic by the addition of 10 N sodium hydroxide until the pH was approximately 9. To this solution was added ethyl acetate (300 mL), and the aqueous layer was extracted with water (30 mL). The organic layer was washed with brine, dried over Na2SO4 and evaporated to dryness giving the title compound as a yellow oil (1.0 g, 43%). 1H NMR (300 MHz, DMSO-d6): δ 1.15 (m, 4H); 2.93 (s, 1H); 7.91 (d, 1H; J=6.0 Hz); 8.83 (d, 1H, J=6.0 Hz).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.62 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0.002 g
Type
catalyst
Reaction Step Seven
Yield
43%

Identifiers

REACTION_CXSMILES
[Mg].Br[CH:3]1[CH2:5][CH2:4]1.[C:6]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)#N.C([O:16]CC)C>II>[CH:3]1([C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)=[O:16])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
2.49 mL
Type
reactant
Smiles
BrC1CC1
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Five
Name
Quantity
1.62 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Step Seven
Name
Quantity
0.002 g
Type
catalyst
Smiles
II

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into a dry round bottom flask under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to
CUSTOM
Type
CUSTOM
Details
had reacted
TEMPERATURE
Type
TEMPERATURE
Details
The flask was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
carefully quenched with sat. ammonium chloride (3 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
made basic by the addition of 10 N sodium hydroxide until the pH was approximately 9
ADDITION
Type
ADDITION
Details
To this solution was added ethyl acetate (300 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with water (30 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C(=O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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